molecular formula C8H11ClO2 B2472837 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid CAS No. 90003-14-8

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B2472837
CAS No.: 90003-14-8
M. Wt: 174.62
InChI Key: XXIXGILTWJTYND-UHFFFAOYSA-N
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Description

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H11ClO2 It is characterized by a cyclohexene ring substituted with a chlorine atom and a carboxylic acid group

Preparation Methods

The synthesis of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid typically involves the chlorination of 5-methylcyclohex-1-ene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the carboxylation step may involve carbon dioxide under high pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid include:

    2-Chloro-5-methylcyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring.

    2-Chloro-5-methylcyclohex-1-ene-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

    2-Bromo-5-methylcyclohex-1-ene-1-carboxylic acid: Substitutes the chlorine atom with a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .

Properties

IUPAC Name

2-chloro-5-methylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXGILTWJTYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90003-14-8
Record name 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid
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